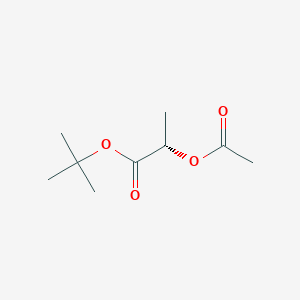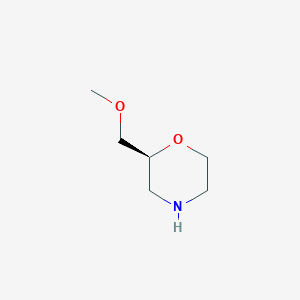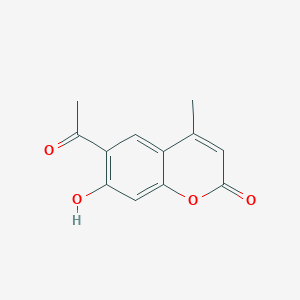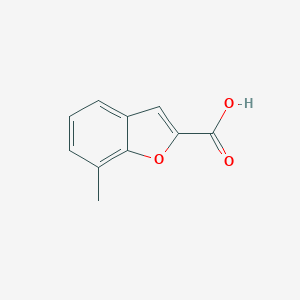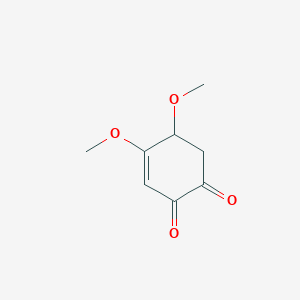
4,5-Dimethoxycyclohex-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxycyclohex-3-ene-1,2-dione, also known as DMDD, is a chemical compound that has generated interest in the scientific community due to its potential applications in the field of neuroscience. DMDD is a compound that has been shown to affect the activity of certain neurotransmitters in the brain, which makes it a promising candidate for the development of therapeutic drugs for various neurological disorders.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxycyclohex-3-ene-1,2-dione is not fully understood, but it is believed to involve the inhibition of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting the activity of MAO, this compound may increase the levels of these neurotransmitters in the brain, which could have therapeutic effects in the treatment of certain neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which could have therapeutic effects in the treatment of depression, anxiety, and other mood disorders. This compound has also been shown to have antioxidant properties, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4,5-Dimethoxycyclohex-3-ene-1,2-dione for lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, more research is needed to fully understand the potential side effects of this compound and its long-term safety profile.
Future Directions
There are several potential future directions for research on 4,5-Dimethoxycyclohex-3-ene-1,2-dione. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease. Another area of interest is the study of this compound's effects on other neurotransmitters and their potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which could inform the development of safer and more effective drugs in the future.
Synthesis Methods
The synthesis of 4,5-Dimethoxycyclohex-3-ene-1,2-dione involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a catalyst to form 2,5-dimethoxyphenylmalonic acid. This compound is then decarboxylated to form this compound.
Scientific Research Applications
4,5-Dimethoxycyclohex-3-ene-1,2-dione has been the subject of several scientific studies, particularly in the field of neuroscience. Research has shown that this compound has the potential to affect the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward.
properties
CAS RN |
198134-67-7 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
4,5-dimethoxycyclohex-3-ene-1,2-dione |
InChI |
InChI=1S/C8H10O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3,8H,4H2,1-2H3 |
InChI Key |
XCDJJJQRGSWVKX-UHFFFAOYSA-N |
SMILES |
COC1CC(=O)C(=O)C=C1OC |
Canonical SMILES |
COC1CC(=O)C(=O)C=C1OC |
synonyms |
3-Cyclohexene-1,2-dione,4,5-dimethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





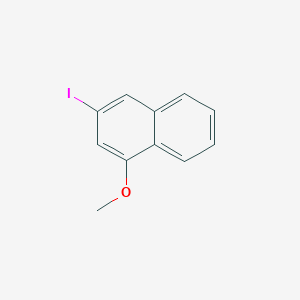
![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)
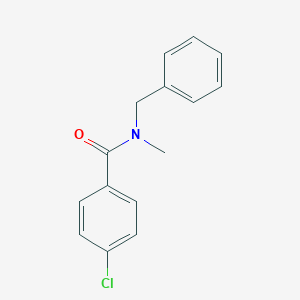
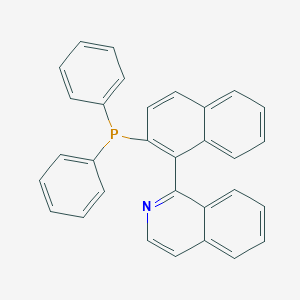
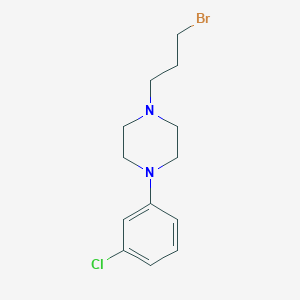
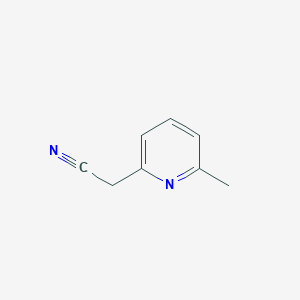
![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
